2-(N-Boc-methylamino)-5-iodo-3-methylpyridine
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Overview
Description
2-(N-Boc-methylamino)-5-iodo-3-methylpyridine is a chemical compound that features a pyridine ring substituted with an iodine atom, a methyl group, and a Boc-protected methylamino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine typically involves multiple steps One common route starts with the iodination of 3-methylpyridine to introduce the iodine atom at the 5-positionThe reaction conditions often involve the use of reagents such as iodine, tert-butyl dicarbonate (Boc2O), and bases like triethylamine .
Chemical Reactions Analysis
2-(N-Boc-methylamino)-5-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. .
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
2-(N-Boc-methylamino)-5-iodo-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine depends on its specific applicationThe iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar compounds to 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine include:
2-(N-Boc-methylamino)acetonitrile: This compound also features a Boc-protected amine but has a nitrile group instead of a pyridine ring
N-Boc-ethylenediamine: This compound has a Boc-protected ethylenediamine structure and is used in similar protective group strategies.
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and applications in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(5-iodo-3-methylpyridin-2-yl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O2/c1-8-6-9(13)7-14-10(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYESISLPNYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654767 |
Source
|
Record name | tert-Butyl (5-iodo-3-methylpyridin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-08-8 |
Source
|
Record name | tert-Butyl (5-iodo-3-methylpyridin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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